Aerugidiol

描述

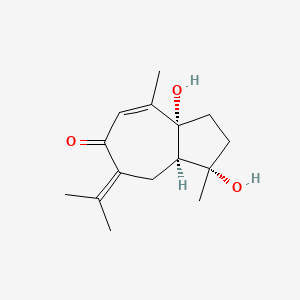

艾氏二萜醇是一种从姜黄属植物Curcuma aeruginosa的根茎中分离得到的桥头氧化的倍半萜 . 它是一种天然化合物,分子式为C15H22O3 . 艾氏二萜醇以其独特的结构和显著的生物活性而闻名,使其成为各个科学领域的关注对象。

作用机制

艾氏二萜醇的作用机制涉及它与各种分子靶标和通路的相互作用:

分子靶标: 艾氏二萜醇与参与炎症和氧化应激通路的酶和受体相互作用。

涉及的途径: 它调节核因子κB (NF-κB) 途径和丝裂原活化蛋白激酶 (MAPK) 途径等途径,从而产生其抗炎和抗氧化作用.

生化分析

Biochemical Properties

It is known that Aerugidiol interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

Some studies suggest that it may have inhibitory effects on lipopolysaccharide (LPS)-induced Toll-like receptor 4 (TLR4) activation in THP-1-Blue cells .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression .

准备方法

合成路线和反应条件: 艾氏二萜醇的合成涉及从姜黄属植物Curcuma aeruginosa的根茎中提取。该过程通常包括以下步骤:

提取: 将根茎干燥并粉碎,然后使用乙醇或丙酮等溶剂进行提取。

分离: 将提取物进行色谱分离以分离艾氏二萜醇。

纯化: 通过重结晶或其他合适的方法进一步纯化.

工业生产方法: 艾氏二萜醇的工业生产方法尚未得到充分记录,但通常遵循与上述类似的提取和纯化技术。该过程的可扩展性取决于原料的供应和提取方法的效率。

化学反应分析

反应类型: 艾氏二萜醇会发生各种化学反应,包括:

氧化: 艾氏二萜醇可以被氧化形成不同的氧化的衍生物。

还原: 还原反应可以改变艾氏二萜醇中存在的官能团。

常用的试剂和条件:

氧化剂: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原剂: 硼氢化钠和氢化铝锂是常用的还原剂。

取代试剂: 卤素和其他亲电试剂用于取代反应。

科学研究应用

化学: 艾氏二萜醇被用作研究倍半萜合成和反应性的模型化合物。

生物学: 它已显示出调节生物通路的潜力,并已对其对细胞过程的影响进行了研究。

相似化合物的比较

属性

IUPAC Name |

(3S,3aR,8aR)-3,8a-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4-tetrahydroazulen-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-9(2)11-8-13-14(4,17)5-6-15(13,18)10(3)7-12(11)16/h7,13,17-18H,5-6,8H2,1-4H3/t13-,14+,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQJBPRUTQTCMW-ILXRZTDVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=C(C)C)CC2C1(CCC2(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C(=C(C)C)C[C@H]2[C@@]1(CC[C@]2(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318401 | |

| Record name | Aerugidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116425-35-5 | |

| Record name | Aerugidiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116425-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aerugidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of aerugidiol?

A1: While a molecular formula and weight weren't explicitly provided in the provided research excerpts, its structure elucidation reveals it to be a bridge-head oxygenated guaiane sesquiterpene []. Spectroscopic data, including NMR, would be needed for complete characterization.

Q2: Which plant species is this compound most commonly isolated from?

A2: this compound has been isolated from several Curcuma species, notably Curcuma aeruginosa [, ], where it gets its name.

Q3: Are there any studies on the in vitro or in vivo efficacy of this compound?

A3: While some of the research articles mention that this compound was found alongside other bioactive compounds, there's limited information specifically about its isolated in vitro or in vivo efficacy in the provided excerpts. One study noted that, contrary to previous in vitro findings, this compound did not exhibit a protective effect against D-galactosamine-induced liver injury in mice at a dose of 50 mg/kg [].

Q4: What analytical methods are typically employed to identify and quantify this compound?

A4: Research utilizes chromatographic techniques, including silica gel, Sephadex LH-20, ODS chromatography, and HPLC, to isolate this compound [, , ]. A study on Curcuma wenyujin also employed these methods and confirmed the compound's identity through spectral analysis [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-4-ethylpiperazine](/img/structure/B3033671.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropylbenzamide](/img/structure/B3033673.png)

![6'-butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione](/img/structure/B3033688.png)